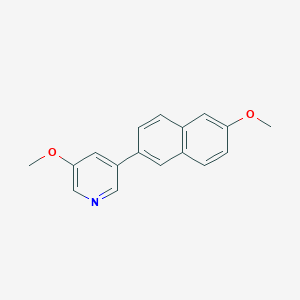

3-Methoxy-5-(6-methoxynaphthalen-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-メトキシ-5-(6-メトキシナフタレン-2-イル)ピリジンは、複素環式芳香族化合物のクラスに属する有機化合物です。ピリジン環にメトキシ基とメトキシナフチル基が置換されています。

準備方法

合成経路と反応条件

3-メトキシ-5-(6-メトキシナフタレン-2-イル)ピリジンの合成は、一般的に鈴木・宮浦カップリング反応を用います。この反応は、アリールハライドと有機ホウ素化合物間の、パラジウム触媒によるクロスカップリング反応です。一般的な手順には、次の手順が含まれます。

アリールハライドの調製: 出発物質である3-メトキシピリジンをハロゲン化して、3-メトキシ-5-ブロモピリジンを生成します。

有機ホウ素化合物の調製: 6-メトキシナフタレンを、対応するホウ酸またはエステルに変換します。

カップリング反応: アリールハライドと有機ホウ素化合物を、パラジウム触媒(例:Pd(PPh3)4)と塩基(例:K2CO3)の存在下、適切な溶媒(例:トルエン)中で、還流条件下で反応させます.

工業的製造方法

この化合物の工業的製造は、同様の合成経路に従う可能性がありますが、より大規模に行われます。収率を最大化し、コストを最小限に抑えるために、温度、溶媒、触媒量などの反応条件の最適化が必要です。

化学反応の分析

反応の種類

3-メトキシ-5-(6-メトキシナフタレン-2-イル)ピリジンは、次を含むさまざまな化学反応を起こす可能性があります。

酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸に酸化することができます。

還元: 芳香環は、特定の条件下で還元されて、ジヒドロまたはテトラヒドロ誘導体を形成することができます。

置換: この化合物は、特にピリジン環において、求電子置換反応または求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: KMnO4またはCrO3などの試薬を酸性条件下で用います。

還元: Pd/Cなどの金属触媒を用いた触媒的ハイドロジェネーション。

置換: ハロゲン化剤(例:NBSによる臭素化)、求核剤(例:アミンによるアミノ化)。

主要な生成物

酸化: 3-メトキシ-5-(6-メトキシナフタレン-2-イル)ピリジン-2-カルボン酸の生成。

還元: 3-メトキシ-5-(6-メトキシナフタレン-2-イル)ジヒドロピリジンの生成。

置換: 用いた試薬に応じて、さまざまな置換誘導体の生成。

科学研究への応用

3-メトキシ-5-(6-メトキシナフタレン-2-イル)ピリジンは、いくつかの科学研究の応用を持っています。

医薬品化学: 特に細菌感染症を標的とする、潜在的な治療薬の合成のためのビルディングブロックとして使用できます.

材料科学: この化合物の芳香族構造は、有機発光ダイオード(OLED)や有機太陽電池(OPV)などの有機電子材料に適しています。

生物学的調査: 酵素相互作用やその他の生物学的プロセスを研究するためのプローブとして使用できます。

科学的研究の応用

3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.

Materials Science: The compound’s aromatic structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.

作用機序

3-メトキシ-5-(6-メトキシナフタレン-2-イル)ピリジンの作用機序は、その特定の用途によって異なります。

医薬品化学: この化合物は、細菌酵素の活性部位に結合することによって、細菌が必須の生体分子を合成するのを防ぐことで、細菌酵素を阻害する可能性があります.

材料科学: 電子用途では、この化合物の共役系により、効率的な電荷輸送と発光が可能になります。

類似化合物との比較

類似化合物

2-(6-メトキシ-2-ナフチル)プロピオンアミド: ピリジン環の代わりにプロピオンアミド基を持つ、類似の構造.

6-メトキシ-2-ナフチル誘導体: ナフタレン環にさまざまな置換基を持つ、さまざまな誘導体.

独自性

3-メトキシ-5-(6-メトキシナフタレン-2-イル)ピリジンは、ピリジン環とメトキシナフチル基の組み合わせが特徴であり、明確な電子特性と立体特性を付与しています。この独自性は、医薬品化学や材料科学の特定の用途において、貴重な化合物となっています。

特性

分子式 |

C17H15NO2 |

|---|---|

分子量 |

265.31 g/mol |

IUPAC名 |

3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine |

InChI |

InChI=1S/C17H15NO2/c1-19-16-6-5-12-7-13(3-4-14(12)8-16)15-9-17(20-2)11-18-10-15/h3-11H,1-2H3 |

InChIキー |

SEXSHORPOJSDHK-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CN=C3)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)